molecular formula C20H18FN3O2 B3402437 N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide CAS No. 1058233-10-5

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B3402437
CAS No.: 1058233-10-5
M. Wt: 351.4 g/mol
InChI Key: HUWZZCWCMFJJNT-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidinone core substituted with fluorophenyl and phenylacetamide groups, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions One common approach is the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrimidinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(4-phenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
  • N-ethyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Uniqueness

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

N-ethyl-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-2-24(17-6-4-3-5-7-17)20(26)13-23-14-22-18(12-19(23)25)15-8-10-16(21)11-9-15/h3-12,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWZZCWCMFJJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
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N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
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N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
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N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
Reactant of Route 5
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N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
Reactant of Route 6
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N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

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